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Compound of Interest

Compound Name: Lomefloxacin

Cat. No.: B15566496

Lomefloxacin: A Comprehensive ADME Profile
for the Research Professional

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of
Lomefloxacin

This technical guide provides a detailed overview of the absorption, distribution, metabolism,
and excretion (ADME) profile of lomefloxacin, a fluoroquinolone antibiotic. The information is
tailored for researchers, scientists, and drug development professionals, offering quantitative
data, detailed experimental methodologies, and visual representations of the core ADME
processes.

Absorption

Lomefloxacin is rapidly and almost completely absorbed following oral administration, with a

high bioavailability of 95-98%.[1][2] Peak plasma concentrations are typically reached within 1
to 2 hours.[3][4] However, the rate and extent of absorption can be influenced by the presence
of food and certain co-administered drugs.

Quantitative Absorption Data
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Parameter Value Conditions Citation
Bioavailability 95-98% Single oral dose [1112]
Tmax (Time to Peak )
Single oral dose

Plasma 1.13£05h ) [4]

) (fasting)
Concentration)
Tmax (Time to Peak )

Single 400 mg oral

Plasma 1.3+09h [5][6]

) dose
Concentration)
Tmax (Time to Peak
Plasma ~1.0h Multiple oral doses [7]
Concentration)
Tmax (Time to Peak
Plasma 20h With food [8]
Concentration)
Cmax (Peak Plasma Single 400 mg oral

) 3.5+£0.9 pg/mL [5]1[6]
Concentration) dose
Cmax (Peak Plasma Single 400 mg oral

] 4.7 pg/mL [9]
Concentration) dose
Cmax (Peak Plasma Elderly patients, first

_ 4.8+ 1.5 mg/L [10]
Concentration) day of 400 mg dose
Cmax (Peak Plasma Elderly patients, final

6.3+ 2.5mg/L [10]

Concentration)

day of 400 mg dose

Effect of Food

Cmax decreased by
18%, AUC decreased
by 12%

Concomitant
administration with
food

[8]

Effect of Sucralfate

Cmax decreased by
30%, AUC decreased
by ~25%

Administered 2 hours

before lomefloxacin

Effect of Antacids
(Mg/Al-containing)

Bioavailability
decreased by 48%

Concomitant

administration

[8]
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Experimental Protocols: Absorption Studies

Protocol 1: Bioavailability and Pharmacokinetic Analysis in Healthy Volunteers

o Objective: To determine the pharmacokinetic parameters of lomefloxacin following a single

oral dose.

o Methodology:

o

Healthy male volunteers were administered a single 400 mg oral dose of lomefloxacin.[9]
o Blood samples were collected at timed intervals.[10]

o Concentrations of lomefloxacin in serum, urine, and cantharidin-induced inflammatory

fluid were determined.[9]

o Assay Methods: Lomefloxacin concentrations were quantified using a microbiological
assay and high-performance liquid chromatography (HPLC).[9]

= Microbiological Assay: An agar well diffusion method using a susceptible bacterial
strain.[11]

» HPLC: A validated HPLC method with a suitable stationary phase (e.g., C18 column)
and a mobile phase, coupled with a UV or fluorescence detector, is a common method

for quantifying fluoroquinolones.[12][13]

Distribution

Lomefloxacin is widely distributed throughout the body, with concentrations in some tissues
exceeding those in plasma.[14] This extensive tissue penetration contributes to its therapeutic

efficacy in various infections.

Quantitative Distribution Data
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Parameter Value Species/Tissue Citation
Protein Binding ~10% Human Serum [11121[8]
Protein Binding 20.6% Human Serum [15]
Protein Binding 20.1% Dog Serum [15]
Protein Binding 28.1% Rat Serum [15]
Apparent Volume of Humans with normal
Distribution 2:54£0.86 Likg renal function g8
Apparent Volume of Middle-aged to elderly
Distribution 219=105LAg patients

Tissue-to-Plasma Ratios Following Oral Administration:
Tissue/Fluid Ratio Citation
Bronchial mucosa 2.1 [8]
Prostatic tissue 2.0 [8]
Sputum 1.3 [8]
Bronchial secretions 0.6 [8]
Urine 140.0 [8]

Experimental Protocols: Distribution Studies

Protocol 2: Determination of Serum Protein Binding

o Objective: To quantify the extent of lomefloxacin binding to serum proteins.

» Methodology:

o The study utilized an ultrafiltration technique.[15]
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o Serum samples from humans, dogs, and rats were incubated with lomefloxacin at

various concentrations.[15]

o The unbound fraction of the drug was separated from the protein-bound fraction by
centrifugation through an ultrafiltration membrane.

o The concentration of lomefloxacin in the ultrafiltrate (unbound drug) was determined and
compared to the total drug concentration to calculate the percentage of protein binding.
[16]

Metabolism

Lomefloxacin undergoes minimal metabolism in humans.[2][8] The majority of the
administered dose is excreted as the unchanged parent drug.

Quantitative Metabolism Data

Percentage of

Metabolite Administered Dose in Citation
Urine
Glucuronide metabolite ~9% [2][8]
Other 4 metabolites < 0.5% (collectively) [8]
Excretion

The primary route of elimination for lomefloxacin is through the kidneys, with a significant
portion of the drug excreted unchanged in the urine.[1][17]

Quantitative Excretion Data
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Parameter Value Conditions Citation
Urinary Excretion o
P { Drug) ~65% of dose Within 72 hours [2][8]
arent Drug
Urinary Excretion
® { Drug) 76% of dose Over 48 hours [9]
arent Drug
Urinary Excretion 48-hour urine
80.6 + 2.8% of dose ) [5]
(Parent Drug) collection
Urinary Excretion
ucuronide ~9% of dose ithin ours
Gl id 9% of d Within 72 h 2][8
Metabolite)
Fecal Excretion
~10% of dose [8]
(Unchanged Drug)
Elimination Half-life
) ~8 hours Healthy volunteers [1112]14]
2
Elimination Half-life Subjects with normal
7.77 £0.95 h , [51[6]
(tv2) renal function
Elimination Half-life Elderly patients, first
10.0+2.8h [10]
(tv2) day
Elimination Half-life Elderly patients, final
10.3+25h [10]
(t%%) day
Elimination Half-life Middle-aged to elderly
12.7+4.67h _ [11]
(tv2) patients
Renal Clearance 145 mL/min Normal renal function [8]

Renal Clearance

200 £ 55 mL/min/1.73

m2

Normal renal function

[5]L6]

Total Body Clearance

259 + 83 mL/min/1.73

m2

Normal renal function

[5]

Experimental Protocols: Excretion Studies
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Protocol 3: Analysis of Lomefloxacin in Urine
o Objective: To determine the extent of renal excretion of lomefloxacin and its metabolites.
o Methodology:

o Following administration of a 400 mg oral dose of lomefloxacin, urine samples were
collected from subjects over a period of 48 to 72 hours.[8][9]

o The total volume of urine was recorded for each collection interval.

o The concentrations of lomefloxacin and its metabolites in the urine samples were
guantified using HPLC.[9]

o The amount of drug and metabolites excreted in the urine was calculated by multiplying
the concentration by the urine volume for each interval.

Visualizing the ADME Pathway of Lomefloxacin

The following diagrams illustrate the key processes in the ADME profile of lomefloxacin.
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Caption: Overall ADME workflow of lomefloxacin.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15566496?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Major excretion pathways of lomefloxacin.
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Caption: Factors affecting lomefloxacin absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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